molecular formula C27H19NO3 B406714 3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one

3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one

Cat. No.: B406714
M. Wt: 405.4g/mol
InChI Key: RERWUIIUJAUTCA-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one is a complex organic compound with a unique structure that includes a methoxyphenyl group and a dibenzo[c,g]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with appropriate intermediates under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one is unique due to its specific combination of functional groups and the dibenzo[c,g]phenanthrene core.

Properties

Molecular Formula

C27H19NO3

Molecular Weight

405.4g/mol

IUPAC Name

12-(4-methoxyphenyl)-9-oxa-13-azapentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,15,17,19,21-nonaen-10-one

InChI

InChI=1S/C27H19NO3/c1-30-18-13-10-17(11-14-18)26-25-24(20-8-4-5-9-22(20)31-27(25)29)23-19-7-3-2-6-16(19)12-15-21(23)28-26/h2-15,26,28H,1H3

InChI Key

RERWUIIUJAUTCA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3=O)C5=C(N2)C=CC6=CC=CC=C65

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3=O)C5=C(N2)C=CC6=CC=CC=C65

Origin of Product

United States

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